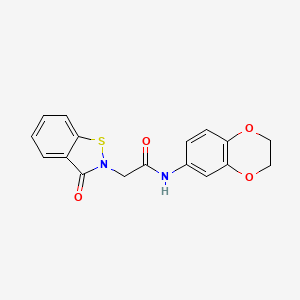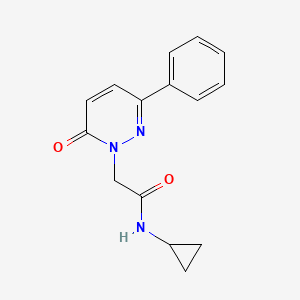
6-methoxy-N-(4-methoxyphenyl)-4-quinolinamine
Vue d'ensemble
Description
6-methoxy-N-(4-methoxyphenyl)-4-quinolinamine is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.121177757 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymorphism and Pharmaceutical Properties
6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a derivative closely related to 6-methoxy-N-(4-methoxyphenyl)-4-quinolinamine, exhibits strong diuretic properties, suggesting potential as a new hypertension remedy. Research into its polymorphic modifications has revealed two forms, triclinic and monoclinic, with distinct organizational structures in their crystal packing. These differences in structural organization may influence its pharmaceutical properties and effectiveness as a medication (Shishkina et al., 2018).
Fluorescent Labeling and Biomedical Analysis
The compound 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with significant potential in biomedical analysis. It exhibits strong fluorescence across a broad pH range in aqueous media and is remarkably stable under light and heat, making it an excellent candidate for fluorescent labeling reagents in the analysis of carboxylic acids. This stability and pH-independent fluorescence are crucial for applications in various biological assays and imaging techniques (Hirano et al., 2004).
Antimalarial and Antiprotozoal Activities
N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines and their prodrug analogues have demonstrated in vitro and in vivo efficacy superior to that of standard drugs like chloroquine against both drug-sensitive and drug-resistant malaria strains. This suggests potential application in developing new antimalarial treatments, highlighting the compound's utility in addressing the pressing global challenge of malaria drug resistance (Vangapandu et al., 2003).
Zinc Ion Detection in Biological Systems
Methoxy-substituted TQEN derivatives have been developed for zinc ion detection, demonstrating enhanced fluorescence intensity and specificity for Zn2+ coordination. These compounds, including N,N,N',N'-tetrakis(6-methoxy-2-quinolylmethyl)ethylenediamine, provide tools for studying zinc's role in biological systems, particularly in cellular signaling and neuroscience research. Their ability to detect zinc ions effectively in cells opens up new avenues for understanding zinc's physiological and pathological roles (Mikata et al., 2006).
Anticancer Activity
Derivatives of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones have shown promising anticancer activity, particularly against melanoma. These compounds provide a foundation for further research into their mechanism of action, offering potential pathways for developing new anticancer drugs. The identification of specific derivatives as potent anticancer agents underscores the importance of structural modifications in enhancing biological activity and selectivity (Chen et al., 2011).
Propriétés
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-13-5-3-12(4-6-13)19-17-9-10-18-16-8-7-14(21-2)11-15(16)17/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJNGBYGXVMOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4508138.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B4508145.png)
![2-(4-morpholinylmethyl)-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B4508153.png)

![6-{[2-(3-fluorophenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dimethyl-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4508182.png)
![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine](/img/structure/B4508186.png)
![4-[4-(phenoxyacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4508191.png)

![N-1,3-benzothiazol-2-yl-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B4508204.png)


![5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide](/img/structure/B4508224.png)
![4-[(7-methoxy-4-quinolinyl)amino]benzonitrile](/img/structure/B4508226.png)
